(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

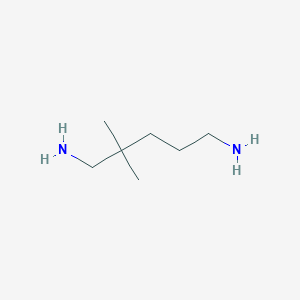

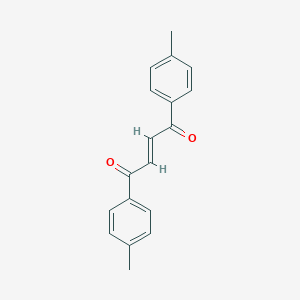

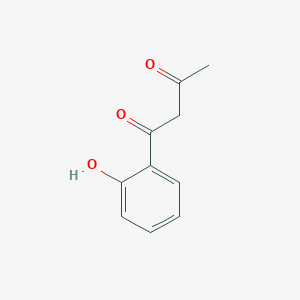

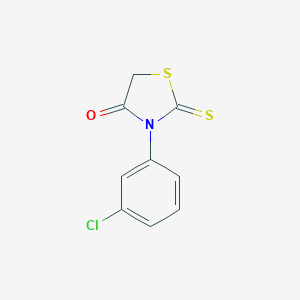

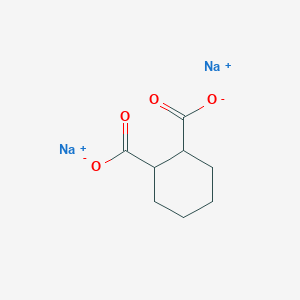

The compound "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione" is a derivative of 1,4-diketone, which is a class of organic compounds characterized by having two carbonyl groups (C=O) on a four-carbon chain. The specific structure of this compound includes two 4-methylphenyl groups attached to the ends of the 1,4-diketone chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures which can be used to infer properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of the 1,4-diketone backbone followed by the attachment of aromatic rings through various organic synthesis methods. For example, the synthesis of thiophene-based semiconductors involves precursor molecules similar to the target compound . The synthesis of halogenated derivatives, as seen in paper , suggests that halogenation reactions could be a step in the synthesis of related compounds. These methods could potentially be adapted for the synthesis of "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione".

Molecular Structure Analysis

The molecular structure of related compounds, such as the chloro and bromo derivatives mentioned in paper , consists of aromatic rings bonded to a 1,4-diketone moiety. The geometry around the diketone is typically planar or near-planar, which is a common feature in conjugated systems. The presence of substituents on the aromatic rings can influence the planarity and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of 1,4-diketones and their derivatives often involves the carbonyl groups. These groups can undergo various nucleophilic addition reactions, condensation reactions, and can also be involved in the formation of heterocycles. The presence of substituents on the aromatic rings can affect the electron density and thus the reactivity of the diketone moiety. The papers provided do not directly address the reactivity of the specific compound , but the general reactivity trends of similar molecules can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diketones and their derivatives are influenced by their molecular structure. The planarity of the diketone moiety contributes to the conjugation of the system, which can affect the compound's color, melting point, and solubility. The substituents on the aromatic rings can further modify these properties. For instance, halogenated derivatives exhibit specific types of intermolecular interactions, such as C—Cl...Cl and C—Br...Br interactions, which can influence the crystal packing and stability . These interactions are not directly applicable to the methyl-substituted compound, but they highlight the importance of substituents in determining the physical properties of these molecules.

Safety And Hazards

This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions.

Zukünftige Richtungen

This could involve discussing potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.

Eigenschaften

IUPAC Name |

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTZEZLDTOKEGI-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione | |

CAS RN |

5465-41-8 |

Source

|

| Record name | NSC29008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)